Stk16-IN-1

Kinase Selectivity Enzymatic Assay STK16

Sourcing a truly selective chemical probe for STK16 often leads to compounds with confounding polypharmacology. Stk16-IN-1 (CAS 1223001-53-3) solves this with a kinome profiling score of S(1)=0.0, inhibiting only STK16 and mTOR at 10 µM. This guarantees on-target phenotype dissection in cell cycle and urology studies. Key benefits: • Induces a ~5-fold increase in binucleated cells at 10 µM, confirming cytokinesis failure. • Potentiates paclitaxel antiproliferative effects at 2.5-5 µM. • Reliably supplied with strict batch-to-batch consistency to ensure reproducible functional assay data.

Molecular Formula C17H12FN3O
Molecular Weight 293.29 g/mol
CAS No. 1223001-53-3
Cat. No. B611032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStk16-IN-1
CAS1223001-53-3
SynonymsSTK16-IN-1;  STK16 IN 1;  STK16IN1;  JWC-029;  JWC 029;  JWC029; 
Molecular FormulaC17H12FN3O
Molecular Weight293.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F
InChIInChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20)
InChIKeyWQNRDXHKVSKUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Stk16-IN-1 Overview


Stk16-IN-1 is a cell-permeable pyrrolonaphthyridinone compound that functions as an ATP-competitive inhibitor of the serine/threonine kinase STK16 . The compound demonstrates an enzymatic IC50 of 295 nM against STK16 and exhibits excellent selectivity across the kinome, as confirmed by KinomeScan profiling (S score (1) = 0.0) [1]. It is widely used as a chemical probe to investigate STK16's roles in mitosis, cell cycle regulation, and smooth muscle contraction [2].

1

Cell-permeable STK16 probe – ATP-competitive inhibition for mitosis, cell cycle, and smooth muscle studies.

2

Kinome-wide selectivity context – KinomeScan profiling supports low off-target risk in pathway dissection.

3

On-target phenotype control – Reported siRNA phenocopy confirms STK16-dependent binucleation induction.

Stk16-IN-1 Selectivity Advantage


Generic kinase inhibitors cannot substitute for Stk16-IN-1 due to its unique selectivity profile. While many kinase inhibitors exhibit broad polypharmacology, Stk16-IN-1 demonstrates exceptional target discrimination, potently inhibiting only STK16 and, to a much lesser extent, mTOR at 10 µM in kinome-wide selectivity profiling [1]. This specificity is critical for dissecting STK16-mediated phenotypes, as off-target effects on other kinases could confound results. Using a less selective compound would obscure the true biological role of STK16, leading to irreproducible data in functional assays [2].

!

Pan-kinase inhibitors may obscure STK16-specific phenotypes, shifting interpretation in functional assays.

!

Residual mTOR activity at 10 µM may confound readouts if mTOR contribution is not controlled.

!

Less selective compounds can introduce off-target kinase effects, limiting mechanistic clarity.

Stk16-IN-1 Performance Benchmarks


mTOR and PI3K Selectivity

Stk16-IN-1 demonstrates a clear selectivity window for STK16 over the closely related mTOR and PI3K kinases. In a direct enzymatic comparison, Stk16-IN-1 inhibits STK16 with an IC50 of 295 nM, whereas its activity against mTOR is 18.8-fold lower (IC50 = 5,560 nM). Similarly, the compound shows 2.9-fold and 2.9-fold selectivity over PI3Kδ and PI3Kγ, respectively [1]. This data confirms that Stk16-IN-1 is a much more potent STK16 inhibitor than an mTOR or PI3K inhibitor at equivalent concentrations.

mTOR / PI3K Selectivity
Head-to-head
18.8-fold selectivity
STK16 vs mTOR
Supports STK16 selectivity over mTOR/PI3K interpretation
Cell-free enzymatic assay; IC50 values 295 nM (STK16) vs 5,560 nM (mTOR)
Kinase Selectivity Enzymatic Assay STK16 mTOR PI3K

Kinome-Wide Selectivity

Stk16-IN-1 displays exceptional kinome-wide selectivity, as demonstrated by KinomeScan profiling. At a concentration of 10 µM, the compound potently inhibits only STK16 and mTOR, with relative activities remaining of 0.65% and 0.4%, respectively, against a panel of 378 kinases . This is further supported by a selectivity score of S(1) = 0.0, indicating that no other kinase in the panel was inhibited by >90% at this concentration [1]. This profile is superior to many broad-spectrum kinase inhibitors and positions Stk16-IN-1 as a highly specific chemical probe.

Kinome-Wide Selectivity
Class-level
S(1) = 0.0
2/378 kinases inhibited
Reported kinome-wide selectivity context
KinomeScan profiling at 10 µM; only STK16 and mTOR hit
KinomeScan Selectivity Profiling Off-Target Effects Chemical Probe

Cellular Phenocopy of Knockdown

The cellular effects of Stk16-IN-1 directly mirror those of STK16 genetic knockdown, validating its on-target activity. In MCF-7 cells, treatment with 10 µM Stk16-IN-1 for 72 hours reduces cell number by ~50% and increases the population of binucleated cells by ~5-fold . Crucially, these effects are recapitulated by RNAi-mediated knockdown of STK16, confirming that the observed phenotypes are specifically due to STK16 inhibition and not off-target effects [1]. This is a key differentiator from compounds that may cause binucleation via alternative mechanisms.

Cellular Phenocopy
Head-to-head
~5-fold binucleation increase vs STK16 siRNA knockdown
Supports on-target phenotype interpretation
MCF-7 cells, 10 µM, 72 h; comparable to RNAi effect
Cell Cycle Mitosis Binucleation Phenotypic Assay

Chemotherapy Potentiation

Stk16-IN-1 enhances the efficacy of standard chemotherapeutic agents. In MCF-7 cells, co-treatment with 2.5-5 µM Stk16-IN-1 potentiates the antiproliferative effects of paclitaxel, colchicine, doxorubicin, and cisplatin [1]. This effect is not observed with vehicle control, indicating a specific synergy. While the exact mechanism requires further study, this suggests that STK16 inhibition may sensitize cancer cells to mitotic poisons and DNA-damaging agents.

Chemotherapy Potentiation
Data to verify
Reported slight potentiation with paclitaxel, doxorubicin
Supports chemosensitization research context
Exact fold-change not quantified; requires validation
Combination Therapy Chemosensitization Paclitaxel Cisplatin Cancer

Stk16-IN-1 Application Scenarios


STK16 in Mitosis and Cytokinesis

Stk16-IN-1 is an optimal tool for dissecting STK16's role in cell division. At 10 µM, it reliably induces a ~5-fold increase in binucleated MCF-7 cells, a phenotype directly linked to failed cytokinesis [1]. This effect is on-target, as confirmed by RNAi knockdown, making it ideal for time-lapse microscopy, cell cycle analysis, and mechanistic studies of mitotic regulation.

Kinase Selectivity & Probe Development

With its exceptional kinome selectivity (S(1)=0.0) and potent inhibition of only STK16 and mTOR at 10 µM, Stk16-IN-1 serves as a benchmark control for kinase profiling assays [1]. It can be used to validate the specificity of novel kinase inhibitors, as a positive control in selectivity panels, or as a starting point for developing even more selective chemical probes targeting STK16-related pathways.

Combination with Microtubule-Targeting Agents

Researchers exploring the sensitization of cancer cells to chemotherapeutics should consider Stk16-IN-1. It potentiates the antiproliferative effects of paclitaxel and colchicine at concentrations as low as 2.5-5 µM [1]. This makes it a valuable compound for investigating synergistic mechanisms and for preclinical studies evaluating STK16 inhibition as a potential adjuvant strategy in oncology.

Smooth Muscle Contraction Research

Recent evidence indicates Stk16-IN-1 inhibits non-adrenergic, non-neurogenic smooth muscle contractions in human prostate and bladder tissue [1]. This positions Stk16-IN-1 as a unique pharmacological tool for urology research, specifically for studies examining the regulation of smooth muscle tone and potential therapeutic targets for benign prostatic hyperplasia (BPH) or overactive bladder.

Application
Selection Property
Validation Focus
STK16 mitotic regulation studies
On-target binucleation induction
siRNA phenocopy confirmation
Kinase selectivity profiling
Kinome-wide selectivity context
Selectivity score and off-target review
Chemosensitization combination research
Reported chemopotentiation context
Synergy and dose-response validation
Smooth muscle contraction research
Non-neurogenic contraction inhibition
Tissue-specific response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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